molecular formula C11H20N2O2 B1491146 Azetidin-3-yl(3-(1-hydroxyethyl)piperidin-1-yl)methanone CAS No. 1881113-68-3

Azetidin-3-yl(3-(1-hydroxyethyl)piperidin-1-yl)methanone

Cat. No.: B1491146
CAS No.: 1881113-68-3
M. Wt: 212.29 g/mol
InChI Key: GGPOTBVMDYJGSI-UHFFFAOYSA-N
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Description

Azetidin-3-yl(3-(1-hydroxyethyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Azetidin-3-yl(3-(1-hydroxyethyl)piperidin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in the context of receptor modulation and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H16N2O\text{C}_{11}\text{H}_{16}\text{N}_{2}\text{O}

This compound features an azetidine ring and a piperidine moiety, which are significant for its interaction with biological targets.

Research indicates that this compound acts primarily as a modulator of the CCR6 receptor. CCR6 is involved in various physiological processes, including immune response and inflammation. The modulation of this receptor may lead to therapeutic effects in conditions such as autoimmune diseases and cancer.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CCR6 ModulationInhibits CCR6 signaling pathways
Antitumor EffectsDecreases cell viability in cancer models
Neuroprotective EffectsPotential protective effects on neuronal cells

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor activity. For instance, a study involving the MDA-MB-231 triple-negative breast cancer cell line showed a 55% reduction in cell viability after treatment with the compound at a concentration of 10 μM over three days. In vivo studies further confirmed these findings, where the compound was administered to mice with xenografted tumors, leading to notable tumor size reduction without significant toxicity .

Neuroprotective Effects

Preliminary research suggests that this compound may also possess neuroprotective properties. Studies indicated that it could mitigate neuronal damage in models of neurodegeneration, potentially offering therapeutic avenues for diseases such as Alzheimer's .

Case Studies

Case Study 1: CCR6 Modulation in Autoimmune Disease

A study focused on the role of CCR6 in autoimmune diseases highlighted the potential of this compound as a therapeutic agent. The compound was shown to effectively reduce inflammatory responses in murine models of multiple sclerosis, suggesting its utility in managing autoimmune conditions .

Case Study 2: Cancer Treatment

In another investigation, researchers explored the effects of this compound on various cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells through caspase activation pathways .

Properties

IUPAC Name

azetidin-3-yl-[3-(1-hydroxyethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-8(14)9-3-2-4-13(7-9)11(15)10-5-12-6-10/h8-10,12,14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPOTBVMDYJGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C(=O)C2CNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.